1-[2-(4-isopropoxy-3-methylphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
Dihydropyrimidinedione derivatives are synthesized through various chemical routes, including cyclocondensation reactions and modifications of pyrimidine cores. Specific methods for synthesizing compounds similar to the one involve stepwise reactions starting from corresponding phenyl or cyclohexyl isocyanates, leading to the formation of the pyrimidine derivative with desired substitutions (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Molecular Structure Analysis
The molecular structure of dihydropyrimidinedione derivatives is characterized by X-ray crystallography, revealing details such as conformation, bond angles, and intermolecular interactions. For instance, the crystal structure of a similar dihydropyrimidinedione compound showed the dihydropyrimidine ring adopting a boat conformation with specific angles between phenyl and ethylidene groups, indicating the presence of π…π and C-H…O interactions within the crystal lattice (Takechi, Kubo, Takahashi, & Matsumoto, 2010).
Chemical Reactions and Properties
Dihydropyrimidinediones undergo a variety of chemical reactions, including solvolysis, dehydrobromination, and alkylation, leading to the formation of different substituted derivatives. The reactivity of these compounds is influenced by the substituents on the pyrimidine ring, as evidenced by studies on 2-isopropyipyrimidine derivatives and their reactions with N-bromosuccinimide (Brown & Waring, 1977).
properties
IUPAC Name |
1-[2-(3-methyl-4-propan-2-yloxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)21-14-5-4-13(10-12(14)3)6-8-18-9-7-15(19)17-16(18)20/h4-5,10-11H,6-9H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBAIUZQHDCPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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